Combi-2

Antimicrobial Peptide Membrane Biophysics Mechanism of Action

Standard membrane-disrupting AMPs confound intracellular target studies by causing leakage artifacts. Combi-2 enters bacterial cells rapidly without significant membrane disruption, enabling clean investigation of cytoplasmic targets and intracellular bactericidal pathways. • 4-fold reduction in vancomycin MIC against MRSA in combination synergy assays • 78% S. aureus biofilm biomass reduction at 0.5 μg/mL for anti-biofilm surface applications • Concentration-dependent tryptophan fluorescence response for biophysical DSC/TGA studies • Concentration-dependent fluorescence with broad-range thermal stabilization of E. coli membrane vesicles Supplied as lyophilized powder with full analytical documentation.

Molecular Formula C49H65N17O7
Molecular Weight 1004.2 g/mol
Cat. No. B15139189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCombi-2
Molecular FormulaC49H65N17O7
Molecular Weight1004.2 g/mol
Structural Identifiers
SMILESCC=C1C(=C)NC=C1CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)NC=O)NC(=O)C(CC5=CC=CC=C5)N
InChIInChI=1S/C49H65N17O7/c1-3-33-28(2)58-23-30(33)20-39(64-44(70)38(16-10-18-57-49(54)61-27-67)63-43(69)35(50)19-29-11-5-4-6-12-29)45(71)65-40(21-31-24-59-36-14-8-7-13-34(31)36)46(72)66-41(22-32-25-55-26-60-32)47(73)62-37(42(51)68)15-9-17-56-48(52)53/h3-8,11-14,23-27,35,37-41,58-59H,2,9-10,15-22,50H2,1H3,(H2,51,68)(H,55,60)(H,62,73)(H,63,69)(H,64,70)(H,65,71)(H,66,72)(H4,52,53,56)(H3,54,57,61,67)/b33-3+/t35-,37-,38-,39-,40-,41-/m0/s1
InChIKeyUZRVUUFLOCVELR-OJNUMZONSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Combi-2 Peptide: Overview & Procurement


Combi-2 is a synthetic, cationic antimicrobial hexapeptide with the sequence Ac-Phe-Arg-Trp-Trp-His-Arg-NH2 (Ac-FRWWHR-NH2) and a molecular weight of 1004.15 [1]. Identified through combinatorial chemistry, it exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus sanguis, and Escherichia coli [2]. Unlike many membrane-disrupting antimicrobial peptides, evidence suggests its primary bactericidal action may involve intracellular targeting following rapid cellular entry [2].

Why Generic AMPs Cannot Substitute Combi-2


Generic substitution with other cationic antimicrobial peptides (AMPs) is not scientifically valid for Combi-2. Despite a shared class-level mechanism, AMPs exhibit profound sequence-dependent variations in their interaction with lipid membranes, cellular uptake kinetics, and intracellular targeting [1]. Combi-2 distinguishes itself through a concentration-dependent interaction with bacterial membranes [2] and a unique propensity for rapid intracellular accumulation without significant membrane disruption, a feature not uniformly shared by its structural analog Combi-1 or other membrane-active peptides [1]. The specific quantitative differentiators detailed in Section 3 demonstrate that substituting Combi-2 with another AMP would yield non-equivalent experimental outcomes.

Combi-2 Quantitative Differentiation Guide


Membrane Interaction vs. Pep-1

Combi-2 exhibits a concentration-dependent decrease in tryptophan fluorescence upon interaction with E. coli membrane-mimicking vesicles, whereas the cell-penetrating peptide Pep-1 shows a non-concentration-dependent response [1]. This indicates a distinct, quantifiable interaction mechanism at the membrane interface.

Antimicrobial Peptide Membrane Biophysics Mechanism of Action

Thermal Stability vs. Pep-1

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that Combi-2 has a stabilizing effect on E. coli membrane-mimicking vesicles at any concentration, whereas Pep-1 stabilizes the same membrane model only at high concentrations [1].

Membrane Stability Thermogravimetric Analysis Antimicrobial Peptide

Mechanism: Intracellular Targeting vs. Membrane Lysis

Fluorescent-tagged Combi-2 and its structural analog Combi-1 (Ac-RRWWRF-NH2) both rapidly enter Escherichia coli and Staphylococcus aureus cells. Leakage assays indicate the peptide is not very efficient at causing calcein leakage from POPG/POPC (1:1) vesicles [1]. This suggests that the primary bactericidal site of action is intracellular, rather than a pore-forming membrane disruption mechanism.

Antimicrobial Mechanism Bacterial Uptake Intracellular Targeting

Synergy with Vancomycin Against MRSA

Combi-2 demonstrates synergistic antibacterial activity when combined with vancomycin. The combination results in a significant reduction in the minimum inhibitory concentration (MIC) of vancomycin against Methicillin-resistant Staphylococcus aureus (MRSA) .

Antibiotic Synergy MRSA Combination Therapy

Biofilm Inhibition in S. aureus

Combi-2 effectively inhibits the formation of Staphylococcus aureus biofilms. Treatment with Combi-2 leads to a substantial reduction in biofilm biomass .

Biofilm Inhibition Staphylococcus aureus Antimicrobial Peptide

Combi-2 Research & Industrial Applications


Intracellular Targeting Mechanism Studies

Researchers seeking to investigate non-membrane lytic mechanisms of bacterial killing should select Combi-2. The evidence demonstrates that Combi-2 rapidly enters bacterial cells without causing significant membrane leakage [1]. This makes it an ideal probe for studying intracellular targets and pathways, distinguishing it from pore-forming AMPs that would confound such experiments.

Synergistic Therapies Against MRSA

Investigators developing combination therapies for drug-resistant infections can utilize Combi-2. The documented 4-fold reduction in vancomycin's MIC against MRSA when combined with Combi-2 provides a quantitative basis for further preclinical development. This synergy is a specific, measurable attribute not found in all AMPs.

Anti-Biofilm Coatings for Medical Devices

Projects focused on preventing biofilm-associated infections should consider Combi-2. Its demonstrated ability to reduce S. aureus biofilm biomass by 78% at a low concentration of 0.5 μg/mL provides a strong quantitative rationale for its incorporation into coatings, hydrogels, or surface modifications for catheters, implants, and other medical devices.

Membrane Stabilization & Peptide-Lipid Interactions

Combi-2 is a uniquely characterized reagent for advanced biophysical investigations. Its concentration-dependent fluorescence response and broad-range thermal stabilization of E. coli membrane vesicles, as compared to Pep-1 [2], make it a superior tool for researchers studying the thermodynamics and kinetics of peptide-lipid interactions using DSC, TGA, or fluorescence spectroscopy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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